molecular formula C14H20N2O2 B2642591 Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate CAS No. 1259278-12-0

Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate

Cat. No.: B2642591
CAS No.: 1259278-12-0
M. Wt: 248.326
InChI Key: NFWZARAFTINKJK-OLZOCXBDSA-N
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Description

Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate is a chemical compound that belongs to the class of benzyl carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring with an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate typically involves the protection of amino groups using benzyl chloroformate. One common method includes the reaction of (1S,3R)-3-aminocyclohexanol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3

    Reduction: H2/Pd, H2/Rh, LiAlH4, NaBH4

    Substitution: RCOCl, RCHO, CH3I

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate involves its interaction with specific molecular targets. The benzyl carbamate moiety can act as a substrate or inhibitor for various enzymes, affecting their activity. The compound may also interact with proteins and other biomolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate is unique due to its specific stereochemistry and the presence of the cyclohexyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with enzymes and proteins.

Properties

IUPAC Name

benzyl N-[(1S,3R)-3-aminocyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,15H2,(H,16,17)/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWZARAFTINKJK-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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